molecular formula C6H9NO3 B2794509 [5-(Methoxymethyl)-1,3-oxazol-4-yl]methanol CAS No. 1510076-57-9

[5-(Methoxymethyl)-1,3-oxazol-4-yl]methanol

Cat. No.: B2794509
CAS No.: 1510076-57-9
M. Wt: 143.142
InChI Key: SQWAVXCDIXIGGY-UHFFFAOYSA-N
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Description

[5-(Methoxymethyl)-1,3-oxazol-4-yl]methanol is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.142. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Applications

  • Electrochemical Oxidation: The compound has been used in the electrochemical oxidation of chiral 5-substituted 2-oxazolidinones, acting as a key intermediate in producing enantiomerically pure trans-4,5-difunctionalized-2-oxazolidinones, which have various pharmacological effects and are precursors for β-amino alcohols and protease inhibitors (Danielmeier, Schierle, & Steckhan, 1996).

Materials Science

  • Corrosion Inhibition: Oxazole derivatives, including similar compounds, have been studied as corrosion inhibitors for mild steel in hydrochloric acid, showing that their inhibitive effect occurs through adsorption on the metal surface (Rahmani et al., 2018).

Organic Chemistry

  • Synthesis and Transformation: Research has explored thermal transformations of oxazole endoperoxides, including rearrangements, fragmentations, and methanol additions (Gollnick & Koegler, 1988).
  • Microwave-Assisted Synthesis: The compound is utilized in microwave-assisted synthesis methods for creating highly substituted benzo[d]oxazol-5-yl-1H-benzo[d]imidazole on ionic liquid support (Chanda et al., 2012).
  • Synthesis of Novel Heterocycles: It has been involved in the synthesis of novel heterocycles like 2-oxa-4,7-diazabicyclo[3.3.1]non-3-ene, demonstrating its utility in creating complex organic structures (Dutta et al., 2012).

Catalysis

  • High-Pressure Diels-Alder Reactions: The compound has been used in high-pressure Diels-Alder reactions, providing insights into the effects of pressure, temperature, and solvents on these reactions (Ibata et al., 1986).

Multicomponent Synthesis

  • Four-Component Synthesis: It has been used in the ammonium chloride-promoted four-component synthesis of pyrrolo[3,4-b]pyridin-5-one, demonstrating its utility in complex organic synthesis (Janvier et al., 2002).

Analytical Chemistry

  • Optical Sensing: Research has involved its use in the optical sensing of low molecular weight alcohols, employing fluorescent dyes for detection in nonhydroxylic media (Orellana et al., 1995).

Properties

IUPAC Name

[5-(methoxymethyl)-1,3-oxazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-9-3-6-5(2-8)7-4-10-6/h4,8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWAVXCDIXIGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N=CO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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